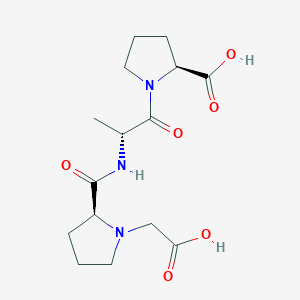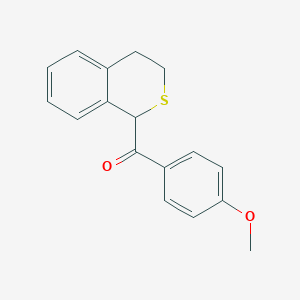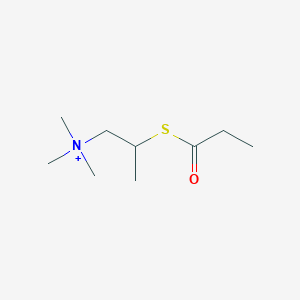
Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester is an organophosphorus compound It is characterized by the presence of a phosphonofluoridic acid group, diethyl ester, and a 2-(phenylmethoxy)ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester typically involves the reaction of diethyl phosphite with 2-(phenylmethoxy)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate esters.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonofluoridic acid, diethyl ester: Lacks the 2-(phenylmethoxy)ethyl group, making it less versatile in certain applications.
Phosphonofluoridic acid, dimethyl-, 2-(phenylmethoxy)ethyl ester: Similar structure but with dimethyl ester groups instead of diethyl, which may affect its reactivity and solubility.
Phosphonofluoridic acid, diethyl-, 2-(methoxy)ethyl ester: Similar structure but with a methoxy group instead of phenylmethoxy, which may influence its chemical properties and applications.
Uniqueness
Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester is unique due to the presence of both diethyl and 2-(phenylmethoxy)ethyl ester groups. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis, biochemical research, and industrial processes.
Propriétés
| 85473-40-1 | |
Formule moléculaire |
C13H21FNO3P |
Poids moléculaire |
289.28 g/mol |
Nom IUPAC |
N-ethyl-N-[fluoro(2-phenylmethoxyethoxy)phosphoryl]ethanamine |
InChI |
InChI=1S/C13H21FNO3P/c1-3-15(4-2)19(14,16)18-11-10-17-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
Clé InChI |
IDIVHWNOOBBXOV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(=O)(OCCOCC1=CC=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)


![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)

![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)




